molecular formula C19H17NOS B1682400 Tolnaftate CAS No. 2398-96-1

Tolnaftate

Cat. No.: B1682400
CAS No.: 2398-96-1
M. Wt: 307.4 g/mol
InChI Key: FUSNMLFNXJSCDI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tolnaftate is a synthetic thiocarbamate used as an over-the-counter anti-fungal agent . The primary target of this compound is the enzyme squalene epoxidase . This enzyme plays a crucial role in the biosynthetic pathway of ergosterol, a key component of the fungal cell membrane .

Mode of Action

This compound acts as a reversible and noncompetitive inhibitor of fungal squalene epoxidase . By inhibiting this enzyme, this compound prevents the conversion of squalene to ergosterol . This leads to an accumulation of squalene and a deficiency of ergosterol . It has also been reported to distort the hyphae and stunt mycelial growth in susceptible organisms .

Biochemical Pathways

The inhibition of squalene epoxidase by this compound disrupts the ergosterol biosynthesis pathway . Ergosterol is a major component of the fungal cell membrane, and its deficiency can lead to abnormal fungal cell growth and function . This disruption of the ergosterol biosynthesis pathway is the primary biochemical effect of this compound.

Pharmacokinetics

It is known that the onset of action of this compound is between24 to 72 hours . As a topical agent, this compound is applied directly to the site of infection, which may enhance its bioavailability and effectiveness .

Result of Action

The result of this compound’s action is the effective treatment of various fungal skin infections. By disrupting the ergosterol biosynthesis pathway, this compound inhibits the growth and reproduction of fungal cells, leading to the resolution of the infection . It is used to treat conditions such as athlete’s foot, jock itch, and ringworm .

Biochemical Analysis

Biochemical Properties

Tolnaftate plays a crucial role in inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It achieves this by selectively inhibiting the enzyme squalene epoxidase . This inhibition leads to the accumulation of squalene and a deficiency in ergosterol, disrupting the fungal cell membrane’s integrity and function . This compound interacts with squalene epoxidase in a reversible and non-competitive manner .

Cellular Effects

This compound exerts its effects on fungal cells by increasing membrane permeability, disrupting cellular organization, and causing cell death . It also distorts the hyphae and stunts mycelial growth in susceptible fungi . This compound does not affect Candida albicans but is effective against dermatophytes . The compound influences cell signaling pathways and gene expression by disrupting the biosynthesis of ergosterol, which is vital for maintaining the fungal cell membrane’s structure and function .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of squalene epoxidase, an enzyme in the ergosterol biosynthetic pathway . By blocking this enzyme, this compound prevents the conversion of squalene to squalene epoxide, leading to the accumulation of squalene and a deficiency in ergosterol . This disruption in ergosterol biosynthesis compromises the fungal cell membrane’s integrity, leading to increased permeability and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and effectiveness over time. Studies have demonstrated that this compound-loaded ethosomal gels enhance drug penetration through the skin, providing sustained antifungal activity . The compound’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been associated with increased antifungal activity, but excessive doses may lead to adverse effects such as skin irritation . The compound’s efficacy and safety profile have been evaluated in various animal studies, highlighting its potential for treating fungal infections at appropriate dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of ergosterol biosynthesis. By inhibiting squalene epoxidase, this compound disrupts the conversion of squalene to squalene epoxide, leading to the accumulation of squalene and a deficiency in ergosterol . This disruption affects the overall metabolic flux and metabolite levels within the fungal cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s poor skin penetration has been addressed by formulating this compound-loaded ethosomal gels, which enhance drug delivery and distribution . These formulations improve this compound’s localization and accumulation in the target tissues, increasing its antifungal efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily within the fungal cell membrane, where it exerts its antifungal effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the fungal cell, ensuring its effective action against fungal infections .

Chemical Reactions Analysis

Tolnaftate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate
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InChI

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3
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InChI Key

FUSNMLFNXJSCDI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2
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Molecular Formula

C19H17NOS
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DSSTOX Substance ID

DTXSID3042477
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Molecular Weight

307.4 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Mechanism of Action

Tolnaftate is a topical fungicide. Though its exact mechanism unknown, it is believed to prevent ergosterol biosynthesis by inhibiting squalene epoxidase. It has also been reported to distort the hyphae and to stunt mycelial growth in susceptible organisms.
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CAS No.

2398-96-1
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Record name 2-Naphthyl N-methyl-N-(3-tolyl)thiocarbamate
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Melting Point

230.9 to 232.7 °F (NTP, 1992), 111 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Tolnaftate against fungi?

A1: this compound primarily works by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. [] This inhibition leads to the accumulation of squalene and a decrease in ergosterol, a vital component of the fungal cell membrane. [, ]

Q2: How does the disruption of ergosterol biosynthesis affect fungal cells?

A2: Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Disrupting its biosynthesis compromises membrane structure and function, ultimately leading to fungal cell death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H17NOS and a molecular weight of 307.41 g/mol. [, ]

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, studies have utilized UV-Vis spectrophotometry, Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this compound and its degradation products. [, , ]

Q5: What are the common formulations of this compound available in the market?

A5: this compound is commercially available in various formulations, including powders, creams, ointments, gels, solutions, and sprays. [, , ]

Q6: Has research explored alternative delivery systems for this compound?

A6: Yes, research has investigated several alternative delivery systems for this compound to potentially improve its efficacy and patient compliance. These include:

  • Microemulsions: These systems offer enhanced solubility and potentially improved permeation through the skin. []
  • Proniosomes: These dry formulations can be rehydrated to form niosomes, aiming to increase the duration of action and reduce systemic absorption. []
  • Glycerosomes: These carriers aim to enhance dermal and transdermal drug delivery. []
  • Liquid Crystalline Systems: These systems enhance the diffusion of poorly water-soluble drugs like this compound through the skin. []
  • Microsponges: These systems increase drug concentration on the skin's surface, promoting localized action. []
  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers provide controlled release profiles and improve drug stability. [, , , ]
  • Nanoemulgels: These formulations combine the advantages of nanoemulsions and gels, offering enhanced drug loading and sustained release. []

Q7: Are there any stability concerns associated with this compound formulations?

A7: this compound's stability can be influenced by factors like temperature, pH, and the presence of excipients. Research has focused on optimizing formulations to enhance its stability under various conditions. [, , ]

Q8: Does modifying the structure of this compound affect its activity?

A8: While detailed SAR studies on this compound are limited in the provided research, it is known that its antifungal activity is linked to the thiocarbamate moiety. [, ] Modifications to this structure could impact its interaction with squalene epoxidase and consequently affect its potency and selectivity.

Q9: What is known about the absorption of this compound after topical application?

A9: this compound exhibits limited percutaneous absorption after topical application. [, ] This characteristic is generally desirable for a topical antifungal agent, as it minimizes systemic exposure and potential side effects.

Q10: Has the efficacy of this compound been tested in animal models?

A10: Yes, studies have employed guinea pig models of tinea pedis (athlete's foot) to evaluate the in vivo efficacy of this compound formulations. [, ] These studies have demonstrated the therapeutic potential of this compound in managing dermatophytosis.

Q11: What about clinical trials in humans?

A11: Clinical trials have shown that this compound is effective in treating various dermatophytoses, including tinea pedis, tinea cruris (jock itch), and tinea corporis (ringworm), caused by susceptible fungi like Trichophyton, Microsporum, and Epidermophyton species. [, , ]

Q12: Is this compound effective against all types of fungi?

A12: No, this compound's spectrum of activity is primarily limited to dermatophytes. It is generally ineffective against yeasts like Candida albicans and has shown limited effectiveness against certain molds. [, , , ]

Q13: Can fungi develop resistance to this compound?

A13: While this compound resistance is relatively uncommon, studies suggest that Trichophyton mentagrophytes, a common dermatophyte, can develop resistance to this compound, though it is not a rapid process. [] The emergence of resistance may involve alterations in the target enzyme, squalene epoxidase, or mechanisms that reduce drug penetration.

Q14: What analytical techniques are commonly used to quantify this compound?

A14: Several analytical techniques are employed for quantifying this compound, including:

  • High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, PDA): This technique offers high sensitivity and selectivity for this compound analysis. [, , , , ]
  • High-Performance Thin-Layer Chromatography (HPTLC): This technique is a simpler and more cost-effective alternative for this compound analysis. [, , ]
  • UV-Vis Spectrophotometry: This method provides a simple and rapid approach for this compound quantification in pharmaceutical formulations. [, ]

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